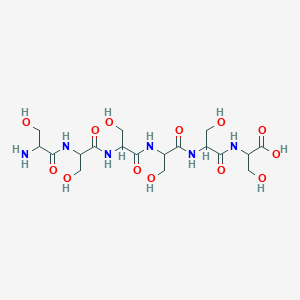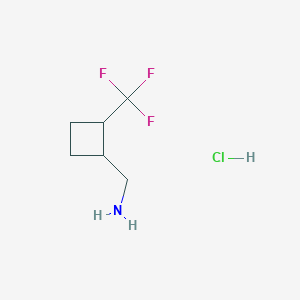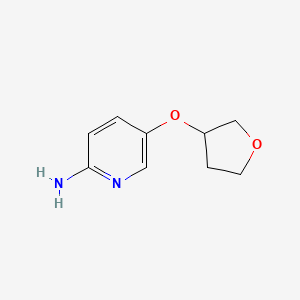
2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of an amino group at the second position and a tetrahydrofuran-3-yloxy group at the fifth position on a pyridine ring. It is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
The synthesis of 2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine involves several steps. One common method includes the reaction of 2-amino-5-bromopyridine with tetrahydrofuran-3-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine involves its interaction with specific molecular targets. The amino group and the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological outcomes .
Comparación Con Compuestos Similares
2-Amino-5-(tetrahydrofuran-3-yloxy)pyridine can be compared with other similar compounds, such as:
2-Amino-3-hydroxypyridine: This compound has a hydroxyl group instead of the tetrahydrofuran-3-yloxy group, leading to different chemical and biological properties.
2-Amino-5-methoxypyridine:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
5-(oxolan-3-yloxy)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O2/c10-9-2-1-7(5-11-9)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2,(H2,10,11) |
Clave InChI |
JLANPWLUEGTYAD-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


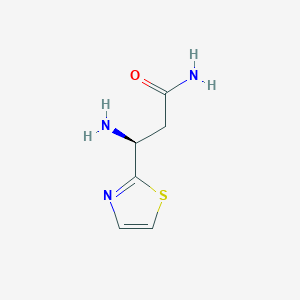
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
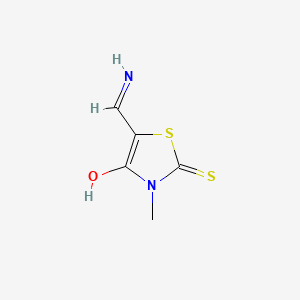
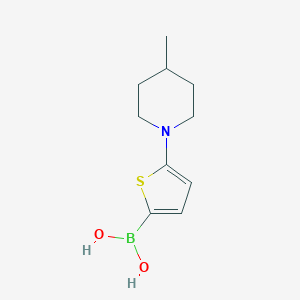
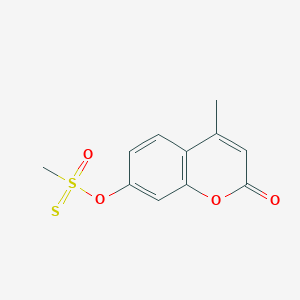
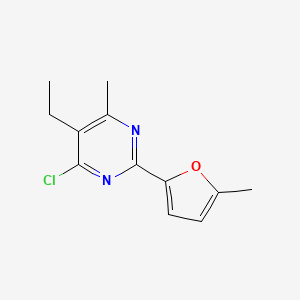

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
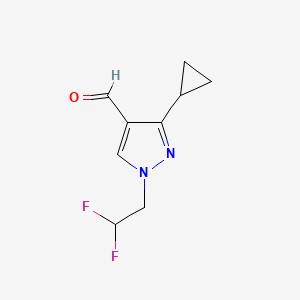
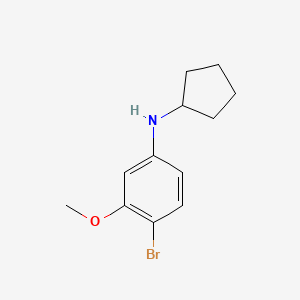
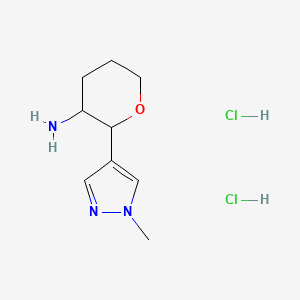
![5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B15278277.png)
